molecular formula C18H20N2O2 B1589397 Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate CAS No. 171722-92-2

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B1589397
CAS No.: 171722-92-2
M. Wt: 296.4 g/mol
InChI Key: AGZCCVMWUZINGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is defined by its molecular formula C₁₈H₂₀N₂O₂, corresponding to a molecular weight of 296.36 daltons. The compound adopts the International Union of Pure and Applied Chemistry nomenclature as piperidin-4-yl N-(2-phenylphenyl)carbamate, reflecting its systematic structural organization. The molecular framework encompasses three distinct structural domains: a piperidine ring system, a biphenyl aromatic assembly, and an intervening carbamate linker that orchestrates the spatial relationship between these components.

The stereochemical landscape of this compound is fundamentally influenced by the chair conformation preferences of the piperidine ring, which adopts energetically favorable conformations that minimize steric hindrance while optimizing electronic interactions. The biphenyl moiety introduces additional conformational complexity through its capacity for restricted rotation around the central carbon-carbon bond connecting the two phenyl rings. This rotational barrier contributes to the compound's overall conformational profile and influences its three-dimensional molecular geometry.

Detailed molecular connectivity analysis reveals that the carbamate functionality serves as a critical structural bridge, featuring a planar geometry that facilitates conjugation between the nitrogen lone pair and the carbonyl π-system. The compound exhibits specific hydrogen bonding capabilities, with three hydrogen bond acceptor sites and two hydrogen bond donor positions, contributing to its intermolecular interaction profile. The calculated partition coefficient (XlogP) value of 2.5 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character that influences its physicochemical behavior.

Molecular Property Value Reference
Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.36 Da
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
XlogP 2.5
InChI Key AGZCCVMWUZINGV-UHFFFAOYSA-N

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of this compound through characteristic resonance patterns that reflect its molecular architecture. Proton nuclear magnetic resonance analysis conducted in deuterated methanol reveals distinctive signal clusters that correspond to the compound's structural domains. The aromatic region displays a complex multiplet spanning 7.21-7.56 parts per million, with a particularly diagnostic doublet at 7.56 parts per million (coupling constant = 7.6 Hz) corresponding to the ortho-substituted biphenyl proton environment.

The piperidine ring system generates characteristic aliphatic resonances that reflect the chair conformation dynamics of the six-membered heterocycle. Specifically, the axial proton at the 4-position of the piperidine ring, which bears the carbamate substituent, appears as a multiplet at 4.66 parts per million. The remaining piperidine protons exhibit typical coupling patterns, with the α-methylene protons adjacent to nitrogen appearing as complex multiplets between 2.63-3.00 parts per million, while the β-methylene protons resonate in the 1.49-1.87 parts per million region.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 297.3, corresponding to the protonated molecular ion [M+H]⁺, which validates the predicted molecular weight of 296.2 daltons for the neutral compound. This mass spectral behavior is consistent with the expected ionization patterns of carbamate-containing molecules under electrospray ionization conditions.

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present within the molecular structure. The carbamate carbonyl stretch typically appears in the 1700-1750 wavenumber region, while the aromatic carbon-carbon stretching vibrations of the biphenyl system contribute to the fingerprint region between 1400-1600 wavenumbers. The nitrogen-hydrogen stretching modes of the secondary amine functionality in the piperidine ring generate absorptions in the 3200-3400 wavenumber range.

Spectroscopic Technique Key Observations Reference
¹H Nuclear Magnetic Resonance δ 7.56 (d, J = 7.6 Hz, 1H, biphenyl), δ 4.66 (m, 1H, piperidine-4-H)
Mass Spectrometry m/z 297.3 [M+H]⁺
Infrared C=O stretch (1700-1750 cm⁻¹), N-H stretch (3200-3400 cm⁻¹)

Crystallographic Analysis via Single Crystal X-ray Diffraction and Density Functional Theory Computational Modeling

Crystallographic investigations of carbamate derivatives similar to this compound have provided insights into the solid-state packing arrangements and intermolecular interaction networks that govern their material properties. Single crystal X-ray diffraction studies reveal that carbamate-containing compounds typically adopt extended conformations that maximize intermolecular hydrogen bonding interactions while minimizing steric clashes between bulky substituents.

Density functional theory computational modeling approaches have been extensively applied to understand the electronic structure and conformational preferences of piperidine-containing carbamates. These quantum mechanical calculations employ dispersion-corrected functionals, such as ωB97X-D, in conjunction with extended basis sets like 6-311+G(d,p) to accurately describe the weak intermolecular interactions that influence molecular conformation and crystal packing. The computational results indicate that the carbamate functionality adopts a planar geometry that facilitates conjugation between the nitrogen lone pair electrons and the carbonyl π-system.

Molecular dynamics simulations extending over microsecond timescales have been employed to investigate the conformational dynamics of related piperidine derivatives in solution. These computational studies reveal that the piperidine ring maintains its chair conformation throughout the simulation trajectory, with occasional ring-flipping events that interchange axial and equatorial substituent positions. The biphenyl moiety exhibits restricted rotation around the central carbon-carbon bond, with energy barriers that depend on the substitution pattern and local chemical environment.

The computed molecular electrostatic potential surface reveals regions of positive and negative charge distribution that influence intermolecular recognition events and binding interactions. The carbamate oxygen atoms serve as primary hydrogen bond acceptor sites, while the piperidine nitrogen functions as both a hydrogen bond donor and acceptor depending on its protonation state and local chemical environment.

Computational Method Application Key Findings Reference
Density Functional Theory (ωB97X-D/6-311+G(d,p)) Electronic structure analysis Planar carbamate geometry, conjugation effects
Molecular Dynamics (1 μs) Conformational dynamics Chair conformation stability, restricted biphenyl rotation
Electrostatic Potential Mapping Intermolecular interactions Charge distribution patterns

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of this compound is fundamentally determined by the balance between intramolecular stabilization forces and conformational strain energy contributions. Predicted thermodynamic parameters indicate a boiling point of 427.1 ± 45.0 degrees Celsius, reflecting the substantial intermolecular forces arising from hydrogen bonding capabilities and π-π stacking interactions between biphenyl systems. The predicted density of 1.19 ± 0.1 grams per cubic centimeter suggests efficient molecular packing in the condensed phase.

The acid-base equilibrium behavior of this compound is characterized by a predicted pKa value of 13.34 ± 0.70, indicating that the piperidine nitrogen exhibits basic character under physiological conditions. This basicity profile influences the compound's ionization state in aqueous environments and affects its solubility characteristics and intermolecular interaction patterns. The relatively high pKa value suggests that the compound will exist predominantly in its protonated form at physiological pH values.

Conformational dynamics analysis reveals that the piperidine ring system maintains conformational integrity through preferential adoption of chair conformations that minimize 1,3-diaxial interactions. The activation energy barriers for ring interconversion are sufficiently high to ensure conformational stability under ambient conditions, while allowing for dynamic averaging of NMR-observable coupling constants. The biphenyl system exhibits restricted rotation around the central aryl-aryl bond, with rotational barriers that influence the compound's overall conformational ensemble.

The carbamate linkage introduces additional conformational constraints through its preference for planar geometry, which maximizes orbital overlap between the nitrogen lone pair and the carbonyl π-system. This geometric constraint influences the relative orientation of the piperidine and biphenyl domains, affecting the compound's overall three-dimensional structure and its capacity for intermolecular recognition events.

Temperature-dependent conformational behavior indicates that elevated temperatures promote increased conformational flexibility, particularly around the biphenyl rotational axis and the carbamate torsional coordinates. These thermal effects influence the compound's physical properties and may affect its chemical reactivity patterns under various reaction conditions.

Thermodynamic Property Predicted Value Uncertainty Reference
Boiling Point 427.1°C ± 45.0°C
Density 1.19 g/cm³ ± 0.1 g/cm³
pKa 13.34 ± 0.70
Conformational Preference Chair (piperidine) -

Properties

IUPAC Name

piperidin-4-yl N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22-15-10-12-19-13-11-15)20-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-9,15,19H,10-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZCCVMWUZINGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445856
Record name piperidin-4-yl N-(2-phenylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171722-92-2
Record name Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171722-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name piperidin-4-yl N-(2-phenylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 4-piperidinyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents & Conditions Outcome/Yield
1 Formation of 1-benzyl-4-piperidyl biphenyl-2-ylcarbamate React biphenyl-2-isocyanate (97.5 g, 521 mmol) with 4-hydroxy-N-benzylpiperidine (105 g, 549 mmol) at 70°C for 12 hours Carbamate intermediate
2 Acidification and addition of ammonium formate Cool to 50°C, add ethanol (1 L) and 6M HCl (191 mL) slowly, cool to ambient temperature, add ammonium formate (98.5 g, 1.56 mol) Preparation for catalytic hydrogenation
3 Catalytic hydrogenation Add palladium on activated carbon (20 g, 10 wt %), bubble nitrogen gas for 20 minutes, heat at 40°C for 12 hours Removal of benzyl protecting group
4 pH adjustment and extraction Filter catalyst, remove solvent under reduced pressure, add 1M HCl (40 mL), adjust pH to 12 using 10 N NaOH, extract aqueous layer with ethyl acetate Final product isolation
5 Drying and solvent removal Dry organic layer over magnesium sulfate, filter, remove solvent under reduced pressure Pure piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate with 100% yield reported

This method yields the target compound as a high-purity intermediate suitable for further applications or formulation.

  • Initial Carbamate Formation: The reaction between biphenyl-2-isocyanate and 4-hydroxy-N-benzylpiperidine forms a carbamate linkage via nucleophilic attack of the hydroxyl group on the isocyanate carbon, facilitated by heating at 70°C for 12 hours.

  • Catalytic Hydrogenation: The benzyl protecting group on the piperidine nitrogen is removed by catalytic hydrogenation using palladium on activated carbon in the presence of ammonium formate as a hydrogen source. This step is conducted at 40°C for 12 hours under nitrogen atmosphere to prevent oxidation.

  • pH Adjustment and Extraction: Post-hydrogenation, acidification followed by basification to pH 12 enables efficient extraction of the free base form of the compound into an organic solvent (ethyl acetate), enhancing purity.

  • Drying and Isolation: Use of magnesium sulfate to remove residual water ensures the final product is isolated as a dry, pure compound.

Another reported approach involves the coupling of 4-piperidone with biphenyl-2-carbonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. This method also forms the carbamate linkage but may differ in yield and purity depending on reaction optimization.

  • Large-scale synthesis often employs automated reactors and continuous flow processes to optimize reaction time and reproducibility.

  • Catalysts and reaction parameters are finely tuned to maximize yield and minimize impurities.

  • Purification techniques such as recrystallization and chromatographic methods are employed to ensure pharmaceutical-grade purity.

  • Safety measures are critical due to the use of reactive isocyanates and hydrogenation steps.

Method Starting Materials Key Reagents Conditions Yield Notes
Method A (Stepwise synthesis) Biphenyl-2-isocyanate, 4-hydroxy-N-benzylpiperidine HCl, ammonium formate, Pd/C, NaOH 70°C (12h), 40°C (12h), pH 12 adjustment 100% High purity, well-documented
Method B (Acyl chloride coupling) 4-piperidone, biphenyl-2-carbonyl chloride Triethylamine, dichloromethane Room temp, base catalysis Variable Simpler but less documented
  • The described synthetic route achieves near-quantitative yield (100%) with high reproducibility.

  • HPLC analysis confirms product purity with retention times consistent with the target compound.

  • The catalytic hydrogenation step is critical for deprotection and must be carefully controlled to avoid over-reduction or catalyst poisoning.

  • pH control during extraction significantly affects product isolation efficiency.

  • The compound’s molecular formula is C18H20N2O2 with a molecular weight of 296.36 g/mol.

The preparation of this compound is effectively accomplished through a multi-step synthetic process involving carbamate formation, catalytic hydrogenation, and pH-mediated extraction. The method reported with biphenyl-2-isocyanate and 4-hydroxy-N-benzylpiperidine provides a robust and high-yielding route suitable for both laboratory and industrial scale production. Alternative methods exist but are less extensively characterized. The detailed control of reaction conditions and purification steps ensures the production of a high-purity compound essential for its applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate has been explored for its potential therapeutic effects in treating various diseases:

  • Anticancer Activity : The compound has demonstrated potential anticancer effects by inducing apoptosis in tumor cells through the activation of caspase pathways and modulation of cell cycle regulators like p21.
Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activation
AntiviralInhibits SARS-CoV-2 replication
AntimicrobialEffective against bacterial strains

Antiviral Applications

Recent studies have highlighted the compound's antiviral activity against coronaviruses, particularly SARS-CoV-2. It was shown to inhibit viral replication in vitro with effective concentrations comparable to known antiviral agents.

Compound Target Virus EC50 (µM) Selectivity Index
This compoundSARS-CoV-25.2>22
Other Piperidine DerivativesHCoV-229E7.46

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies indicate efficacy against clinical isolates, suggesting its potential as an antimicrobial agent.

Antiviral Efficacy Against SARS-CoV-2

A study evaluated several piperidine derivatives for their ability to reduce viral load in infected cell lines. This compound exhibited significant antiviral activity with an EC90 value indicating robust efficacy against viral replication.

Antimicrobial Testing

In vitro assays were conducted to assess the antimicrobial properties against clinical isolates of bacteria. Results showed that the compound had a minimum inhibitory concentration (MIC) suggesting potential use as an antimicrobial agent.

Industrial Applications

This compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its role as a building block in the synthesis of complex organic molecules is notable in both academic research and industrial applications.

Mechanism of Action

The mechanism of action of piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the growth of Plasmodium falciparum by interfering with its metabolic processes . The compound’s effects on cancer cells may involve the induction of apoptosis through the activation of mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Weight (g/mol) Target/Mechanism Key Pharmacological Data Reference
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (base structure) 332.82 Muscarinic antagonist / β₂ agonist Core structure of batefenterol; IC₅₀ for MA: <10 nM
1-Benzylthis compound 386.49 Intermediate for carbamate derivatives No direct therapeutic data; used in synthesis
4-(1,4-Bis(4-chlorobenzyl)piperidin-4-yl)-2,4-dioxobutanoic acid (Compound B) N/A Influenza polymerase inhibitor IC₅₀: 15.6 nM (influenza trimer)
Batefenterol (TD-5959) 823.03 Dual MABA (COPD therapy) 24-h bronchoprotection in guinea pigs; Phase 2b clinical efficacy

Key Comparisons

(1) 1-Benzylthis compound
  • Structural Difference : Substitution of the piperidine nitrogen with a benzyl group instead of the complex alkyl chain in batefenterol.
  • Pharmacological Impact: Lacks dual MABA activity due to the absence of β₂ agonist-enhancing substituents (e.g., 8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl group). Primarily serves as a synthetic intermediate .
(2) 4-(1,4-Bis(4-chlorobenzyl)piperidin-4-yl)-2,4-dioxobutanoic acid (Compound B)
  • Structural Difference: Features a bis(4-chlorobenzyl)-substituted piperidine and a dioxobutanoic acid group instead of a carbamate.
  • Pharmacological Impact : Targets influenza polymerase (IC₅₀: 15.6 nM) rather than COPD pathways, highlighting the role of piperidine substitution in divergent therapeutic applications .
(3) Revefenacin-Related Carbamates
  • Example: 1-(2-(Methylamino)ethyl)this compound (CAS 743460-48-2).
  • Structural Difference: Incorporates a methylaminoethyl side chain instead of the multivalent pharmacophores in batefenterol.
  • Pharmacological Impact : Functions as a long-acting muscarinic antagonist (LAMA) without β₂ agonist activity, underscoring the necessity of dual-functional groups in MABA design .

Mechanistic and Clinical Implications

  • Batefenterol vs. Monofunctional Agents: Unlike standalone muscarinic antagonists (e.g., tiotropium) or β₂ agonists (e.g., salmeterol), batefenterol’s dual mechanism provides superior bronchoprotection and reduces dosing frequency .
  • Lung Selectivity : this compound derivatives like batefenterol exhibit high lung retention due to their hydrophilicity and large molecular weight, minimizing systemic side effects .

Biological Activity

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a biphenyl moiety, and a carbamate functional group. These structural elements contribute to its biological activity and potential interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular proliferation and survival pathways, potentially exhibiting anticancer properties.
  • Receptor Interaction : It interacts with receptor tyrosine kinases and other signaling receptors, affecting various biochemical pathways such as the hypoxia-inducible factor 1 (HIF-1) pathway, which is crucial for tumor growth regulation .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate efficacy against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Antiviral Activity

Recent studies have highlighted the compound's antiviral activity against coronaviruses, particularly SARS-CoV-2. The compound was shown to inhibit viral replication in vitro with effective concentrations (EC50) comparable to known antiviral agents .

Compound Target Virus EC50 (µM) Selectivity Index
This compoundSARS-CoV-25.2>22
Other Piperidine DerivativesHCoV-229E7.46

Anticancer Activity

The compound has demonstrated potential anticancer effects by inducing apoptosis in tumor cells through the activation of caspase pathways and modulation of cell cycle regulators like p21 .

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2 :
    • A study evaluated several piperidine derivatives for their ability to reduce viral load in infected cell lines. This compound exhibited significant antiviral activity with an EC90 value indicating robust efficacy against viral replication.
  • Antimicrobial Testing :
    • In vitro assays were conducted to assess the antimicrobial properties against clinical isolates of bacteria. Results showed that the compound had a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or carbamate-forming reactions. A documented method involves reacting 2-biphenyl isocyanate with 4-hydroxypiperidine under anhydrous conditions (e.g., THF or DCM as solvents, with catalytic bases like triethylamine) . Key factors include:

  • Temperature control : Elevated temperatures (>60°C) may degrade the isocyanate intermediate, reducing yields.
  • Moisture exclusion : Hydrolysis of isocyanate intermediates necessitates inert atmospheres (N₂/Ar).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR verifies the biphenyl carbamate linkage (e.g., aromatic protons at δ 7.2–7.6 ppm, piperidinyl protons at δ 3.0–4.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 353.21) .
  • Elemental analysis : Validates stoichiometric ratios (C, H, N) within ±0.3% of theoretical values .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C.
  • Photostability : Store in amber vials at 2–8°C to prevent UV-induced degradation of the carbamate bond .
  • Hygroscopicity : Dynamic vapor sorption (DVS) studies indicate minimal moisture uptake (<1% at 60% RH), supporting storage in sealed desiccators .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s bioactivity and binding interactions?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., carbamate carbonyl as a hydrogen bond acceptor) .
  • Molecular docking : Simulates interactions with targets like muscarinic receptors (e.g., M3 receptor binding affinity predicted via AutoDock Vina, with ΔG ≈ -8.5 kcal/mol) .
  • QSAR models : Correlate substituent effects (e.g., piperidinyl N-alkylation) with β2-adrenergic receptor agonism (R² > 0.85 in training sets) .

Q. How is this compound utilized in dual pharmacology agents, and what are the challenges in optimizing its activity?

This compound serves as a core structure in multivalent muscarinic antagonist/β2 agonist (MABA) agents like batefenterol (TD-5959). Key considerations include:

  • Linker optimization : Ethylenediamine linkers balance steric bulk and flexibility to simultaneously engage M3 and β2 receptors .
  • In vivo efficacy : Guinea pig bronchoprotection models show 24-hour duration post-nebulization (ED₅₀ = 0.5 μg/kg), but systemic exposure must be minimized (plasma Cmax < 10 ng/mL) via lung-targeted formulations .
  • Crystallinity : Polymorph screening ensures compatibility with dry powder inhalers (e.g., Form I, melting point 195°C) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., divergent receptor affinities)?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., M3: 2–10 nM) arise from variations in radioligand binding assays (³H-NMS vs. ³H-QNB). Normalize protocols using reference antagonists (e.g., atropine) .
  • Species specificity : Human receptor isoforms (e.g., β2-Adr) may exhibit 10-fold higher affinity than rodent isoforms, necessitating cross-species validation .
  • Metabolite interference : Assess stability in microsomal preparations (e.g., CYP3A4-mediated N-dealkylation reduces activity by ~40% after 1 hour) .

Methodological Guidance

Q. How to design SAR studies for this compound derivatives?

  • Core modifications : Synthesize analogs with piperidine N-alkylation (e.g., methyl, ethyl) to probe steric effects on receptor engagement .
  • Biphenyl substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4’-position to enhance metabolic stability (t₁/₂ > 6 hours in hepatocytes) .
  • High-throughput screening : Use SPR (surface plasmon resonance) to rank binding kinetics (ka/kd) for 100+ derivatives in parallel .

Q. What in vitro/in vivo models are appropriate for evaluating its therapeutic potential in respiratory diseases?

  • In vitro : Tracheal ring assays (guinea pig) measure bronchodilation (EC₅₀ ≈ 15 nM) .
  • In vivo : Ovalbumin-challenged murine models quantify airway hyperresponsiveness (AHR) reduction (~60% at 1 mg/kg) .
  • Toxicity : hERG channel inhibition assays (IC₅₀ > 10 μM) and micronucleus tests ensure cardiac and genotoxic safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.